6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide
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Overview
Description
6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with a sulfonamide group, and chlorinated phenyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropyridine-3-sulfonyl chloride with 2,3-dichlorobenzylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors by binding to their active sites. This inhibition can disrupt normal biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- 6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-thiol
- 6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-amine
Uniqueness
The uniqueness of 6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the sulfonamide group, along with the chlorinated phenyl and pyridine rings, makes it a versatile compound for various applications .
Properties
CAS No. |
1184400-37-0 |
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Molecular Formula |
C13H11Cl3N2O2S |
Molecular Weight |
365.7 g/mol |
IUPAC Name |
6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C13H11Cl3N2O2S/c1-18(8-9-3-2-4-11(14)13(9)16)21(19,20)10-5-6-12(15)17-7-10/h2-7H,8H2,1H3 |
InChI Key |
BEXYDOKFIHNUQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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